alpha-Tocopherol acetate

説明

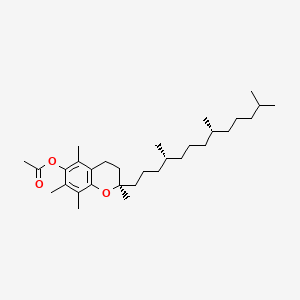

Alpha-Tocopherol acetate is a tocol.

Alpha-tocopherol is the primary form of vitamin E that is preferentially used by the human body to meet appropriate dietary requirements. In particular, the RRR-alpha-tocopherol (or sometimes called the d-alpha-tocopherol stereoisomer) stereoisomer is considered the natural formation of alpha-tocopherol and generally exhibits the greatest bioavailability out of all of the alpha-tocopherol stereoisomers. Moreover, RRR-alpha-tocopherol acetate is a relatively stabilized form of vitamin E that is most commonly used as a food additive when needed. this compound is subsequently most commonly indicated for dietary supplementation in individuals who may demonstrate a genuine deficiency in vitamin E. Vitamin E itself is naturally found in various foods, added to others, or used in commercially available products as a dietary supplement. The recommended dietary allowances (RDAs) for vitamin E alpha-tocopherol are: males = 4 mg (6 IU) females = 4 mg (6 IU) in ages 0-6 months, males = 5 mg (7.5 IU) females = 5 mg (7.5 IU) in ages 7-12 months, males = 6 mg (9 IU) females = 6 mg (9 IU) in ages 1-3 years, males = 7 mg (10.4 IU) females = 7 mg (10.4 IU) in ages 4-8 years, males = 11 mg (16.4 IU) females = 11 mg (16.4 IU) in ages 9-13 years, males = 15 mg (22.4 IU) females = 15 mg (22.4 IU) pregnancy = 15 mg (22.4 IU) lactation = 19 mg (28.4 IU) in ages 14+ years. Most individuals obtain adequate vitamin E intake from their diets; genuine vitamin E deficiency is considered to be rare. Nevertheless, vitamin E is known to be a fat-soluble antioxidant that has the capability to neutralize endogenous free radicals. This biologic action of vitamin E consequently continues to generate ongoing interest and study in whether or not its antioxidant abilities may be used to help assist in preventing or treating a number of different conditions like cardiovascular disease, ocular conditions, diabetes, cancer and more. At the moment however, there exists a lack of formal data and evidence to support any such additional indications for vitamin E use.

This compound is a natural product found in Senegalia catechu and Myriactis humilis with data available.

A natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. It has four methyl groups on the 6-chromanol nucleus. The natural d form of alpha-tocopherol is more active than its synthetic dl-alpha-tocopherol racemic mixture.

Structure

3D Structure

特性

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKOWWREFLAJOT-CEFNRUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021356, DTXSID1031096 | |

| Record name | dl-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-alpha-tocopheryl acetate appears as odorless off-white crystals. Darkens at 401 °F. (NTP, 1992), Light yellow liquid that crystallizes at -30 deg C; mp = 26.5-27.5 deg C; [Merck Index] Off-white odorless solid; mp = 28 deg C; [NTP] Light yellow semi-solid/liquid; mp = 25 deg C; [Sigma-Aldrich MSDS] | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

363 °F at 0.01 mmHg (NTP, 1992), >343 degrees Celcius | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in cold water and hot water | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-95-7, 52225-20-4, 7695-91-2 | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-α-Tocopherol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52225-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopheryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-alpha-Tocopheryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHEROL ACETATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7E6112E4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

82 °F (NTP, 1992) | |

| Record name | D-ALPHA-TOCOPHERYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Tocopherol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Alpha-Tocopherol Acetate: A Technical Guide to the Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Alpha-tocopherol (B171835) acetate (B1210297) (α-TA), a stable ester of vitamin E, serves as a pro-drug that is efficiently converted to its active form, alpha-tocopherol (α-T), within the cellular environment. While traditionally recognized for its potent lipid-soluble antioxidant properties, the mechanism of action of α-T extends significantly beyond the simple scavenging of free radicals. Emerging and established evidence reveals that α-T is a potent modulator of key signal transduction pathways and a regulator of gene expression. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of α-TA, detailing its conversion, its dual role as an antioxidant and a signaling molecule, and its impact on pathways including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and the Pregnane X Receptor (PXR)-mediated gene regulation. This document consolidates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Cellular Uptake and Bioactivation

Alpha-tocopherol acetate is a synthetic, stabilized form of vitamin E, designed to protect the active phenolic hydroxyl group from oxidation, thereby increasing its shelf life and stability in formulations.[1] Its biological activity is entirely dependent on its uptake by cells and subsequent enzymatic hydrolysis to release the active α-tocopherol.

Uptake and Hydrolysis

Once administered, α-TA penetrates the cell membrane. Intracellularly, the acetate group is cleaved by cellular esterases, a process known as bioactivation.[1] While several enzymes may be involved, studies have identified cholesterol ester hydrolase and carboxylesterases as capable of catalyzing this reaction, releasing free α-tocopherol and acetic acid.[1][2][3] This conversion is a critical prerequisite for all subsequent biological effects.

References

- 1. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol. | Semantic Scholar [semanticscholar.org]

The Synthesis of dl-Alpha-Tocopheryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of dl-alpha-tocopheryl acetate (B1210297), the stable, synthetic form of Vitamin E. This document details the core two-step reaction process, encompassing the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701) (IP) to yield dl-alpha-tocopherol (B57034), followed by its acetylation. It includes detailed experimental protocols, comparative data on various catalytic systems, and methods for purification and characterization, designed to be a valuable resource for professionals in research and drug development.

Introduction

dl-Alpha-tocopheryl acetate is a synthetically produced form of vitamin E, valued for its stability against oxidation compared to its unesterified counterpart, α-tocopherol.[1] This stability makes it a preferred ingredient in the pharmaceutical and cosmetic industries. The industrial synthesis is a well-established process, primarily involving a Friedel-Crafts alkylation followed by esterification.[2] This guide will explore the nuances of this synthesis, providing detailed methodologies and quantitative data to aid in laboratory-scale production and process optimization.

Core Synthesis Pathway

The synthesis of dl-alpha-tocopheryl acetate is predominantly a two-stage process:

-

Condensation: Trimethylhydroquinone (TMHQ) and isophytol (IP) undergo a condensation reaction, typically catalyzed by a Lewis or Brønsted acid, to form dl-alpha-tocopherol.

-

Acetylation: The hydroxyl group of the resulting dl-alpha-tocopherol is then esterified using an acetylating agent, most commonly acetic anhydride (B1165640), to produce the final product, dl-alpha-tocopheryl acetate.

A generalized workflow for this synthesis is depicted below.

Experimental Protocols

Stage 1: Condensation of Trimethylhydroquinone and Isophytol

The condensation of TMHQ and isophytol is the critical step in forming the chromanol ring of the tocopherol molecule. A variety of acid catalysts and solvent systems can be employed, each influencing reaction time, temperature, and yield.

Protocol 1: Zinc Chloride and Hydrochloric Acid Catalysis

This method is a robust and commonly cited procedure for the synthesis of dl-alpha-tocopherol.

-

Materials:

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

Isophytol (IP)

-

Zinc chloride (ZnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Isobutyl acetate (solvent)

-

Heptane (B126788) or Hexane (for extraction)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a mixture of TMHQ (1.0 eq), zinc chloride (0.8-1.0 eq), isobutyl acetate, and a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture and maintain the temperature between 30-40°C.

-

Add isophytol (1.0 eq) dropwise to the reaction mixture over a period of 3 hours, ensuring the temperature remains within the specified range.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.

-

Upon completion, cool the reaction mixture and perform a workup, which typically involves washing with water and extraction with a non-polar solvent like heptane or hexane.

-

The organic phase is then concentrated under reduced pressure to yield crude dl-alpha-tocopherol.

-

Protocol 2: Boric and Oxalic Acid Catalysis

This protocol offers an alternative catalytic system.

-

Materials:

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

Isophytol (IP)

-

ortho-Boric acid

-

Oxalic acid

-

γ-Butyrolactone (solvent)

-

Heptane (for azeotropic water removal and extraction)

-

-

Procedure:

-

Dissolve TMHQ (1.5 eq) and a catalytic mixture of ortho-boric acid and oxalic acid (e.g., 1:2 molar ratio) in γ-butyrolactone.

-

Heat the solution to 150°C.

-

A solution of isophytol (1.0 eq) in heptane is added dropwise over 30 minutes.

-

During the addition, water formed in the reaction is removed azeotropically with heptane.

-

After the addition, the reaction is stirred for an additional 30 minutes at 150°C.

-

Cool the mixture and extract with heptane.

-

The combined organic phases are concentrated to yield the crude product.

-

Stage 2: Acetylation of dl-Alpha-Tocopherol

The crude dl-alpha-tocopherol from the condensation step is esterified to improve its stability.

-

Materials:

-

Crude dl-alpha-tocopherol

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

-

Procedure:

-

To the crude dl-alpha-tocopherol, add acetic anhydride (typically in slight excess, e.g., 1.1-1.2 eq).

-

Add a catalytic amount of sulfuric acid.

-

The mixture is refluxed for approximately 4 hours.

-

After cooling, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude dl-alpha-tocopheryl acetate is then purified.

-

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the intermediate, dl-alpha-tocopherol. The following table summarizes quantitative data from various reported syntheses.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (TMHQ:IP) | Yield (%) | Purity (%) |

| ZnCl₂ / HCl | Isobutyl Acetate | 30-40 | 5 | ~1:1 | - | - |

| ortho-Boric acid / Oxalic acid | γ-Butyrolactone / Heptane | 150 | 1 | 1.5:1 | 96 | - |

| ZnCl₂ / HCl | γ-Butyrolactone | 80-90 | 1 | 1:1 | 96 | - |

| p-Toluenesulfonic acid | Propylene Carbonate / Hexane | 100 | 1 | 1.5:1 | - | - |

| Sc(OTf)₃ | Toluene | Reflux | 3.5 | ~1:1 | 91 | 94 |

| Sc(OTf)₃ | Xylene | Reflux | 3.5 | ~1:1 | 88 | 97 |

For the acetylation step, a reported protocol using acetic anhydride and sulfuric acid catalyst, followed by distillation, yielded dl-alpha-tocopheryl acetate with a purity of 98% and a yield of 90%.[3]

Purification and Characterization

Purification:

-

Distillation: The most common method for purifying the final product is vacuum distillation. dl-alpha-tocopheryl acetate has a high boiling point and is susceptible to thermal degradation, making high vacuum essential.[4] Boiling points at reduced pressures are reported as 184°C at 0.01 mmHg and 224°C at 0.3 mmHg.[4]

-

Chromatography: For laboratory-scale purification and for obtaining high-purity standards, chromatographic techniques are employed.

-

Flash Chromatography: This technique can be used for the purification of tocopherols (B72186) from reaction mixtures or natural oils.[3] Normal-phase chromatography using a diol or silica (B1680970) column is effective.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of tocopherols and their acetates.[5][6] Both normal-phase and reverse-phase columns can be used.[5]

-

Characterization:

The identity and purity of the synthesized dl-alpha-tocopheryl acetate can be confirmed using various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ester carbonyl group (C=O) around 1765 cm⁻¹, the C-O stretching of the ester, and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the acetyl methyl protons around 2.0-2.3 ppm, along with the signals for the aromatic protons, the phytyl chain, and the chroman ring protons.

-

¹³C NMR: The carbon NMR will show a signal for the ester carbonyl carbon around 170 ppm, in addition to the signals for the aromatic, chroman, and phytyl chain carbons.

-

Spectroscopic data for dl-alpha-tocopherol and its acetate are available in public databases for comparison.[7][8][9][10]

Signaling Pathways and Logical Relationships

The synthesis of dl-alpha-tocopheryl acetate can be visualized as a logical progression of chemical transformations.

Conclusion

The chemical synthesis of dl-alpha-tocopheryl acetate is a robust and well-documented process. The primary route through the condensation of trimethylhydroquinone and isophytol, followed by acetylation, offers high yields and purity. The selection of an appropriate catalytic system and solvent for the condensation step is crucial for optimizing the reaction efficiency. Subsequent purification, typically by vacuum distillation, is necessary to obtain a high-purity final product suitable for pharmaceutical and cosmetic applications. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to successfully synthesize and purify dl-alpha-tocopheryl acetate.

References

- 1. Tocopherol - Wikipedia [en.wikipedia.org]

- 2. avenalab.com [avenalab.com]

- 3. teledynelabs.com [teledynelabs.com]

- 4. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 5. dspace.ceu.es [dspace.ceu.es]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DL-α-Tocopherol(10191-41-0) 1H NMR [m.chemicalbook.com]

- 8. D-alpha-Tocopheryl acetate(58-95-7) 1H NMR [m.chemicalbook.com]

- 9. (.+/-.)-α-Tocopherol acetate [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Antioxidant Properties of Alpha-Tocopherol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tocopherol (B171835) acetate (B1210297), a synthetic and more stable form of vitamin E, is widely utilized in dietary supplements and dermatological products. Unlike its parent compound, alpha-tocopherol, the acetate ester does not possess inherent antioxidant activity. Its biological efficacy as an antioxidant is entirely dependent on its in vivo hydrolysis to the active alpha-tocopherol form. This technical guide provides a comprehensive overview of the antioxidant properties of alpha-tocopherol acetate, detailing its mechanism of action, summarizing quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for assessing its antioxidant potential. Furthermore, this guide illustrates key signaling pathways modulated by alpha-tocopherol and typical experimental workflows using Graphviz diagrams.

Introduction

Vitamin E comprises a group of eight fat-soluble compounds, with alpha-tocopherol being the most biologically active form in humans.[1] Its primary role is to act as a potent lipid-soluble antioxidant, protecting cell membranes from oxidative damage by scavenging free radicals.[2] However, the free phenolic hydroxyl group that imparts this antioxidant activity also makes alpha-tocopherol susceptible to oxidation, limiting its shelf life in commercial formulations.

To enhance stability, alpha-tocopherol is often esterified to form this compound.[3] In this form, the phenolic hydroxyl group is blocked, rendering the molecule itself inactive as a direct antioxidant.[4][5] The antioxidant benefits of this compound are realized only after it is administered in vivo, where it undergoes enzymatic hydrolysis to release the active alpha-tocopherol.[6] This guide delves into the scientific principles governing the antioxidant properties of this compound, providing a critical resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Mechanism of Action: A Prodrug Approach

This compound functions as a prodrug, meaning it is an inactive compound that is converted to an active form within the body. The antioxidant activity is not a property of the acetate ester itself but of the resulting alpha-tocopherol following hydrolysis.

In Vivo Hydrolysis

Upon oral ingestion or topical application, this compound is subjected to enzymatic cleavage. In the small intestine, pancreatic lipase (B570770) and bile salt-dependent lipase are involved in this conversion.[7] For topical applications, esterases within the skin are responsible for hydrolyzing the acetate group, albeit at a slow rate, to release free alpha-tocopherol.[5]

The efficiency of this hydrolysis is a critical determinant of the bioavailability and subsequent antioxidant efficacy of this compound.

Antioxidant Action of Alpha-Tocopherol

Once liberated, alpha-tocopherol acts as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.[2] The resulting tocopheroxyl radical is relatively stable and can be recycled back to alpha-tocopherol by other antioxidants, such as ascorbic acid (vitamin C).

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound is typically evaluated through in vitro and in vivo assays. The results consistently demonstrate its lack of direct radical-scavenging activity and highlight the necessity of in vivo conversion.

In Vitro Antioxidant Activity

Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, consistently show that this compound has no significant antioxidant activity.[4][5][8] This is because the esterification of the phenolic hydroxyl group prevents the donation of a hydrogen atom, which is the primary mechanism of radical scavenging in these assays.

Table 1: In Vitro Antioxidant Activity of Alpha-Tocopherol vs. This compound

| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference(s) |

| Alpha-Tocopherol | Effective scavenging (IC50 values reported in the µM range) | Effective scavenging (IC50 values reported in the µM range) | [4][8] |

| This compound | No significant activity (IC50 not determinable or extremely high) | No significant activity (IC50 not determinable or extremely high) | [4][5][8] |

In Vivo Antioxidant Activity

In contrast to in vitro studies, in vivo experiments demonstrate the antioxidant effects of this compound following its administration and subsequent hydrolysis. These studies often measure biomarkers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation.

Table 2: In Vivo Antioxidant Effects of this compound

| Animal Model | Dosage and Duration | Biomarker Measured | Key Findings | Reference(s) |

| Rats | Varied doses of tocopherol acetate with physical exercise | Serum and liver lipid peroxides | Increasing doses of tocopherol acetate led to a reduction in lipid peroxidation in exercising rats, demonstrating a dose-dependent in vivo antioxidant effect. | [6] |

| Rats | Not specified | Liver TBARS concentration | Alpha-tocopherol supplementation was shown to protect against cellular stress and reduce TBARS levels in tissues. | [9] |

Detailed Experimental Protocols

For researchers aiming to evaluate the antioxidant properties of vitamin E analogs, the following are detailed protocols for common antioxidant assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compound (and positive control, e.g., alpha-tocopherol) dissolved in methanol at various concentrations.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a 96-well plate or cuvettes, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well/cuvette.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank containing methanol and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol (B145695) or phosphate-buffered saline (PBS) for dilution

-

Test compound (and positive control, e.g., Trolox) dissolved in a suitable solvent at various concentrations.

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate or cuvettes, add 10 µL of each dilution of the test compound.

-

Add 190 µL of the diluted ABTS•+ solution to each well/cuvette.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Reagents:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)

-

Tissue homogenate or other biological sample

-

MDA standard for calibration curve.

-

-

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

To 0.5 mL of the homogenate, add 0.5 mL of TCA solution.

-

Centrifuge at 3000 rpm for 20 minutes.

-

To 0.5 mL of the supernatant, add 1 mL of TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The concentration of MDA is calculated using a standard curve prepared with an MDA standard. The results are typically expressed as nmol of MDA per mg of protein or gram of tissue.[12][13]

Signaling Pathways Modulated by Alpha-Tocopherol

Beyond its direct radical-scavenging activity, alpha-tocopherol has been shown to modulate various signaling pathways, contributing to its overall protective effects.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Alpha-tocopherol can activate this pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes.

Caption: Nrf2-ARE signaling pathway activated by alpha-tocopherol.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[14] Oxidative stress, which can be mitigated by alpha-tocopherol, leads to the inactivation of Keap1, allowing Nrf2 to translocate to the nucleus.[15] In the nucleus, Nrf2 heterodimerizes with Maf proteins and binds to the ARE, initiating the transcription of cytoprotective genes.[16]

Protein Kinase C (PKC) Inhibition

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and inflammation. This inhibition is independent of its antioxidant activity.

Caption: Inhibition of Protein Kinase Cα by alpha-tocopherol.

Alpha-tocopherol can activate Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates PKCα.[7] This mechanism has been implicated in the inhibition of platelet aggregation and smooth muscle cell proliferation by alpha-tocopherol.[3][17]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo antioxidant activity of this compound.

References

- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 2. mdpi.com [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. plant-stress.weebly.com [plant-stress.weebly.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alpha-tocopherol inhibits aggregation of human platelets by a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereoisomers of alpha-Tocopherol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and analytical methodologies related to alpha-tocopherol (B171835) acetate (B1210297), a stable form of vitamin E.

Core Structure of alpha-Tocopherol Acetate

This compound is the ester of acetic acid and alpha-tocopherol.[1] Its structure consists of two primary moieties: a chromanol ring and a hydrophobic phytyl tail.

-

Chromanol Ring: A bicyclic structure containing a hydroxyl group at position 6, which is esterified with an acetyl group. This esterification blocks the antioxidant activity of the phenolic hydroxyl group, rendering the molecule more stable to oxidation.[1] The acetate is hydrolyzed in the body to release the active alpha-tocopherol.[1]

-

Phytyl Tail: A saturated 16-carbon isoprenoid side chain attached at position 2 of the chromanol ring. This long, hydrophobic tail is responsible for the lipid-soluble nature of the molecule.[2]

The IUPAC name for the naturally occurring stereoisomer is [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate.[3] The molecular formula for this compound is C₃₁H₅₂O₃.[3][4]

Stereoisomerism

The molecular structure of this compound possesses three chiral centers located at positions 2, 4', and 8' of the molecule.[1][5][6] Each of these centers can exist in either an 'R' or 'S' configuration, leading to a total of 2³ or eight possible stereoisomers.[5][6][7]

The eight stereoisomers are:

-

RRR

-

RSR

-

RRS

-

RSS

-

SRR

-

SSR

-

SRS

-

SSS

Natural vs. Synthetic this compound:

-

Natural (d-alpha-Tocopheryl Acetate): This form, designated as RRR-alpha-tocopheryl acetate, is the only stereoisomer synthesized by plants and other photosynthetic organisms.[5] It exhibits the highest biological activity and bioavailability.[3][7]

-

Synthetic (dl-alpha-Tocopheryl Acetate): The synthetic version, referred to as all-rac-alpha-tocopheryl acetate, is an equimolar mixture of all eight stereoisomers.[5][7][8] While all stereoisomers have equal in vitro antioxidant activity, their in vivo biological activity differs significantly.[5] The four 2R stereoisomers (RRR, RRS, RSR, RSS) are more biologically active than the four 2S stereoisomers (SRR, SRS, SSR, SSS).[6][8] This is primarily due to the selective binding of the 2R forms to the alpha-tocopherol transfer protein (α-TTP) in the liver.[6][7]

Quantitative Data Summary

The following table summarizes key physicochemical and biological properties of this compound and its stereoisomers.

| Property | RRR-alpha-Tocopheryl Acetate (Natural) | all-rac-alpha-Tocopheryl Acetate (Synthetic) | Reference(s) |

| Molecular Formula | C₃₁H₅₂O₃ | C₃₁H₅₂O₃ | [3],[4] |

| Molar Mass | 472.74 g/mol | 472.74 g/mol | [1],[4] |

| CAS Number | 58-95-7 | 7695-91-2 | [1], |

| Appearance | Pale yellow, viscous liquid | Yellow, viscous liquid | , |

| Melting Point | 27.5 °C | Not well-defined (mixture) | |

| Boiling Point | 224 °C at 0.3 mmHg | >200 °C | [1], |

| Density | ~0.95 g/cm³ | ~0.96 g/mL | [2],[9] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, ethanol, and oils. | Practically insoluble in water; miscible with chloroform, ethanol, ether, acetone, and vegetable oils. | ,[9] |

| Biological Activity Ratio | 100% | ~50% of RRR form (theoretically, due to four active 2R isomers) | [8],[7] |

| Biopotency Ratio (RRR:all-rac) | 1.36 : 1 (based on rat fetal resorption studies) | 1 | [5] |

| International Units (IU) | 1 IU = 0.67 mg | 1 IU = 1.0 mg | [9] |

Experimental Protocols

Synthesis of all-rac-alpha-Tocopherol Acetate

A common industrial method for synthesizing all-rac-alpha-tocopherol, which is then acetylated, involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701) (IP).

Protocol Outline:

-

Reaction Setup: Trimethylhydroquinone and a catalyst system are suspended in a suitable solvent, such as a cyclic carbonate (e.g., γ-butyrolactone) or acetic acid, in a reactor.[10][11]

-

Catalyst System: A combination of a Lewis acid (e.g., zinc chloride, ZnCl₂) and a Brønsted acid (e.g., hydrochloric acid, HCl) is typically used.[10][11]

-

Condensation: The mixture is heated to a reaction temperature of approximately 60-90°C.[10][11] Isophytol is then added dropwise to the heated suspension over a period of several hours.[10][11]

-

Reaction Completion: The reaction is stirred for an additional period after the isophytol addition is complete to ensure maximum conversion to dl-α-tocopherol.[11]

-

Acetylation: Following the condensation, acetic anhydride (B1165640) is added to the reaction mixture to esterify the hydroxyl group of the newly formed tocopherol, yielding dl-α-tocopheryl acetate.[11][12]

-

Purification: The product is purified through extraction with a non-polar solvent like heptane, followed by washing and concentration under vacuum to yield the final product.[11]

Analytical Separation of Stereoisomers

The separation and quantification of the eight stereoisomers of this compound are critical for determining the composition and bioactivity of vitamin E supplements. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Protocol Outline:

-

Sample Preparation: The this compound sample is dissolved in a suitable organic solvent, typically the mobile phase, and filtered before injection.[13] For biological samples, a solvent extraction step is required.[13]

-

Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is used.[14]

-

Chiral Stationary Phase: A chiral column is essential for separating the stereoisomers. Columns such as Chiralpak OP(+) or Chiralcel OD-H are commonly used.[14]

-

Mobile Phase: A normal-phase mobile phase is typically employed. For instance, a mixture of methanol (B129727) and water (e.g., 96:4, v/v) or isopropanol (B130326) in isohexane can be used.[14]

-

Detection: Detection is commonly performed using UV absorbance at approximately 284-292 nm or by fluorescence detection with an excitation wavelength around 295 nm and an emission wavelength of about 330 nm for higher sensitivity.[9][13][14]

-

Analysis: The resulting chromatogram will show multiple peaks corresponding to the different stereoisomers or groups of co-eluting stereoisomers. The peak area ratio can be used to quantify the relative amounts of each stereoisomer in the mixture.[14]

Mandatory Visualizations

References

- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 2. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 3. This compound | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (.+/-.)-α-Tocopherol acetate [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tocopherol - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. US6239294B1 - Process to produce α-tocopherol-acetate - Google Patents [patents.google.com]

- 11. DE19617444A1 - Preparation of vitamin E and DL-alpha-tocopherol acetate - Google Patents [patents.google.com]

- 12. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]

- 13. aocs.org [aocs.org]

- 14. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of vitamin E acetate.

A Technical Guide to the Physicochemical Properties of Vitamin E Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E acetate (α-tocopheryl acetate) is the esterified, more stable form of α-tocopherol, the most biologically active form of vitamin E.[1] Due to the blocking of the phenolic hydroxyl group, vitamin E acetate exhibits superior stability against oxidation, heat, and light compared to its unesterified counterpart.[2] This enhanced stability makes it the preferred form for use in dietary supplements and cosmetic formulations, where a longer shelf life is crucial.[3][4]

This technical guide provides an in-depth overview of the core It includes tabulated quantitative data, detailed experimental protocols for its analysis, and visualizations of its bioactivation pathway and analytical workflows. The information presented is intended to support researchers, scientists, and drug development professionals in formulating, analyzing, and understanding the behavior of this vital compound.

Chemical Identity and Structure

Vitamin E acetate is the ester of α-tocopherol and acetic acid. It exists in natural (d-α-tocopheryl acetate) and synthetic (dl-α-tocopheryl acetate) forms. The synthetic form is a mixture of eight stereoisomers.[3][5] The RRR-α-tocopheryl acetate (d-form) is the most common isomer and corresponds to the natural configuration.[3][6]

-

IUPAC Name: [(2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-yl] acetate

-

Molecular Formula: C₃₁H₅₂O₃[7]

-

CAS Numbers:

Physicochemical Properties

The physicochemical properties of vitamin E acetate can vary slightly depending on the stereoisomeric form. The synthetic (dl) form and the natural (d) form have notably different melting points.

Quantitative Data Summary

The following tables summarize the key physicochemical properties for both the d- and dl- forms of α-tocopheryl acetate.

Table 1: General and Physical Properties

| Property | dl-α-Tocopheryl Acetate | d-α-Tocopheryl Acetate | Reference(s) |

| Molecular Weight | 472.74 g/mol | 472.74 g/mol | [7][8][10] |

| Appearance | Clear, yellow to greenish-yellow, viscous oil | Clear, yellow, viscous oil that may solidify | [8][9] |

| Odor | Practically odorless | Practically odorless | [8][9] |

| Density | 0.953 - 0.96 g/mL at 20 °C | 0.953 g/cm³ | [6][8][11] |

| Melting Point | –27.5 °C | ~25 °C to 28 °C | [3][6][8][9] |

| Boiling Point | Decomposes at 240 °C (atm. pressure). Boils under vacuum: 224 °C at 0.3 mmHg. | Decomposes at 240 °C (atm. pressure) | [3][1][6] |

| Refractive Index | 1.4950–1.4972 at 20 °C | 1.4950–1.4972 at 20 °C | [3][6][8] |

| Log P (Octanol/Water) | 12.2 | 10.8 (Computed) | [10][12] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Practically insoluble | [7] |

| Acetone | Soluble / Freely Soluble / Miscible | [3][5][9] |

| Chloroform | Soluble / Miscible | [3][5][9] |

| Ethanol | Soluble / Poorly soluble in ethanol; Freely soluble in anhydrous ethanol | [3][5][6][9] |

| Ether | Soluble / Miscible | [3][5][9] |

| Fats & Vegetable Oils | Soluble / Miscible | [3][9] |

| Hydrocarbons | Miscible | [3] |

Stability

Vitamin E acetate is significantly more stable than α-tocopherol.[2] Its esterified form protects the reactive phenolic hydroxyl group, rendering it resistant to oxidation from exposure to air and light.[1] It is also stable towards heat.[13] However, it is unstable in the presence of strong oxidizing agents and is susceptible to saponification (hydrolysis) under alkaline conditions.[14][8][13] For optimal shelf life, it should be stored in a light-proof, airtight container at temperatures not exceeding 25 °C, where it is stable for at least 36 months.[14][13]

Bioactivation and Antioxidant Mechanism

Vitamin E acetate itself is biologically inactive as an antioxidant because its phenolic hydroxyl group is blocked.[15] It functions as a prodrug, requiring in-vivo hydrolysis to release the active α-tocopherol.[3][15]

In-Vivo Hydrolysis

Upon ingestion or topical application, vitamin E acetate is slowly hydrolyzed by esterases in the intestine or skin to yield α-tocopherol and acetic acid.[3][1][15] In the context of digestion, cholesteryl ester hydrolase has been identified as a key enzyme responsible for this conversion.[16] The efficiency of this hydrolysis and subsequent absorption can be influenced by the food matrix.[16][17]

References

- 1. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 2. ijstm.com [ijstm.com]

- 3. atamankimya.com [atamankimya.com]

- 4. lotioncrafter.com [lotioncrafter.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. TOCOPHERYL ACETATE (VITAMIN E ACETATE) - Ataman Kimya [atamanchemicals.com]

- 7. Vitamin E Acetate (DL-α-Tocopherol Acetate) - zebpharma [zebpharma.com]

- 8. echemi.com [echemi.com]

- 9. organic chemistry - What is the physical state of vitamin E acetate at room temperature and normal pressure - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Vitamin E acetate | C31H52O3 | CID 11305985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. skinident.world [skinident.world]

- 14. download.basf.com [download.basf.com]

- 15. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of α-Tocopherol Acetate to α-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tocopherol, the most biologically active form of Vitamin E, is a vital fat-soluble antioxidant. Due to its inherent instability, it is often formulated as the ester prodrug, α-tocopherol acetate (B1210297). This stable form requires hydrolysis to the active α-tocopherol to exert its biological effects. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of α-tocopherol acetate, detailing the core chemical transformation, the enzymes involved, and quantitative kinetic data. Furthermore, it presents detailed experimental protocols for in vitro analysis and visualization of the hydrolytic process and the subsequent signaling pathways of the active α-tocopherol. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

α-Tocopherol is a potent antioxidant that protects cells from oxidative damage by scavenging free radicals. Its application in pharmaceuticals, nutraceuticals, and cosmetics is widespread. However, the phenolic hydroxyl group in its structure makes it susceptible to oxidation, limiting its shelf-life and efficacy. To overcome this, α-tocopherol is commonly esterified to form α-tocopherol acetate, a more stable derivative.

This esterification renders the molecule biologically inactive until the acetate group is cleaved, releasing the active α-tocopherol. This hydrolysis is a critical step for the bioavailability and therapeutic action of supplemented Vitamin E. In vivo, this conversion is primarily carried out by esterases in the small intestine. Understanding the kinetics and mechanisms of this hydrolysis is crucial for designing effective delivery systems and predicting the biological activity of α-tocopherol acetate.

The Core Chemical Reaction

The hydrolysis of α-tocopherol acetate is a straightforward ester hydrolysis reaction, yielding α-tocopherol and acetic acid. This reaction can be catalyzed by acids, bases, or, most relevantly in a biological context, by enzymes.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of α-tocopherol acetate is primarily an enzymatic process. The key enzymes responsible for this bioconversion are located in the gastrointestinal tract.

Key Enzymes

-

Cholesterol Esterase (CEase): Also known as pancreatic carboxyl ester hydrolase, this is considered the primary enzyme responsible for the hydrolysis of α-tocopherol acetate in the small intestine.[1]

-

Pancreatic Lipase (B570770) (PL): While its main function is to hydrolyze triglycerides, pancreatic lipase has also been shown to exhibit activity towards α-tocopherol acetate, particularly in the presence of colipase and bile salts.[1]

Quantitative Data on Enzymatic Hydrolysis

The efficiency of enzymatic hydrolysis can be quantified by kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Stereoisomer of α-Tocopherol Acetate | Km (mM) | Vmax (nmol/min/mg protein) | Source |

| Bovine Cholesterol Esterase | RRR-α-Tocopheryl Acetate | 0.23 | 1.4 | [2] |

| Bovine Cholesterol Esterase | SRR-α-Tocopheryl Acetate | 0.48 | 9.8 | [2] |

| Bovine Cholesterol Esterase | SSS-α-Tocopheryl Acetate | 0.62 | 10.5 | [2] |

Table 1: Kinetic parameters for the hydrolysis of α-tocopherol acetate stereoisomers by bovine cholesterol esterase.[2]

| Time (minutes) | α-Tocopherol Acetate Remaining (%) | α-Tocopherol Formed (%) |

| 0 | 100 | 0 |

| 30 | 55 | 45 |

| 60 | 25 | 75 |

| 120 | 5 | 95 |

Table 2: Time-course of α-tocopherol acetate hydrolysis by cholesterol esterase in a mixed micelle solution.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the hydrolysis of α-tocopherol acetate and the subsequent analysis.

In Vitro Hydrolysis Assay Using Cholesterol Esterase

This protocol describes an in vitro assay to measure the hydrolysis of α-tocopherol acetate by cholesterol esterase in a simulated intestinal environment.

Materials:

-

α-Tocopherol Acetate

-

Cholesterol Esterase from bovine pancreas (e.g., Sigma-Aldrich)

-

Sodium taurocholate

-

Oleic acid

-

Cholesterol

-

Phosphate (B84403) buffer (35mM, pH 6.5, containing 0.15M NaCl)

-

Retinyl acetate (internal standard)

-

HPLC system with UV detector

Procedure:

-

Preparation of Mixed Micelle Solution:

-

Prepare a stock solution of the lipid mixture containing sodium taurocholate (4mM), oleic acid (0.4mM), monopalmitin (0.1mM), lysophosphatidylcholine (0.1mM), and cholesterol (0.1mM) in phosphate buffer.

-

Add α-tocopherol acetate to the lipid mixture to a final concentration of 0.1mM.

-

Sonicate the solution until it becomes clear to form mixed micelles.

-

-

Enzymatic Reaction:

-

Pre-warm the mixed micelle solution to 37°C.

-

Prepare a stock solution of cholesterol esterase in deionized water.

-

Initiate the reaction by adding a known amount of the cholesterol esterase solution to the mixed micelle solution. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 0.75 U/mL).[3][4]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Sample Collection and Reaction Termination:

-

At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding an equal volume of ethanol containing the internal standard (retinyl acetate). Vortex vigorously.

-

-

Extraction:

-

Add a known volume of hexane to the sample, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the lipids.

-

-

HPLC Analysis:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

Quantify the concentrations of α-tocopherol acetate and α-tocopherol based on the peak areas relative to the internal standard.

-

HPLC Method for Simultaneous Quantification

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (98:2, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Quantification:

-

Prepare standard curves for both α-tocopherol acetate and α-tocopherol using known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the standard curves.

α-Tocopherol Signaling Pathways

Once hydrolyzed to its active form, α-tocopherol not only functions as an antioxidant but also modulates various cellular signaling pathways, influencing gene expression and cellular processes.

Inhibition of Protein Kinase C (PKC)

α-Tocopherol is a known inhibitor of Protein Kinase C (PKC) activity.[5] This inhibition is not due to its antioxidant properties but rather a more specific molecular interaction. By inhibiting PKC, α-tocopherol can influence cell proliferation and differentiation.

Modulation of Gene Expression

α-Tocopherol has been shown to regulate the expression of several genes involved in lipid metabolism, inflammation, and cell adhesion. This regulation occurs through its interaction with transcription factors and modulation of signaling cascades.

Conclusion

The hydrolysis of α-tocopherol acetate to α-tocopherol is a fundamental process that enables the biological activity of this essential vitamin when administered as a prodrug. This guide has provided a detailed overview of the enzymatic conversion, supported by quantitative data and comprehensive experimental protocols. For researchers and professionals in drug development, a thorough understanding of this hydrolytic process is paramount for the formulation of effective Vitamin E supplements and therapeutic agents. The provided methodologies offer a robust framework for further investigation into the factors influencing the bioavailability and efficacy of α-tocopherol acetate.

References

- 1. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The In Vivo Metabolic Journey of Alpha-Tocopherol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of alpha-tocopherol (B171835) acetate (B1210297), the stable, synthetic form of vitamin E. The document details the journey from ingestion to excretion, presenting quantitative data, experimental methodologies, and visual representations of the core processes to support research and development in nutrition and pharmacology.

Executive Summary

Alpha-tocopherol acetate, a widely used supplement and food fortifier, undergoes mandatory hydrolysis to the biologically active alpha-tocopherol form for absorption. This conversion, primarily mediated by intestinal esterases, is a critical first step. The liberated alpha-tocopherol is then absorbed via the lymphatic pathway, incorporated into chylomicrons, and transported to the liver. Within the liver, the alpha-tocopherol transfer protein (α-TTP) preferentially selects the RRR-α-tocopherol stereoisomer for incorporation into very-low-density lipoproteins (VLDLs), facilitating its distribution to peripheral tissues. The metabolism of alpha-tocopherol is a regulated process involving cytochrome P450-mediated oxidation to produce various water-soluble metabolites, which are primarily excreted in the urine. This guide synthesizes the current understanding of these intricate processes.

Hydrolysis and Intestinal Absorption

The journey of this compound begins in the small intestine, where it must be cleaved into its active form, alpha-tocopherol, and acetic acid.

Enzymatic Hydrolysis

Before it can be absorbed by enterocytes, the acetate ester bond of this compound must be hydrolyzed.[1][2] This process is primarily carried out by esterases in the intestinal lumen.[1] Studies have identified cholesteryl ester hydrolase (also known as bile salt-dependent lipase) as a key enzyme capable of this hydrolysis.[3][4] The efficiency of this hydrolysis can be influenced by the food matrix; for instance, the process is more efficient when the acetate form is incorporated into mixed micelles compared to emulsions or food debris.[4] While some research suggests that esterases originating from the enterocytes themselves can also contribute to this process, it is widely accepted that hydrolysis is a prerequisite for absorption.[3]

Micellar Solubilization and Cellular Uptake

As a fat-soluble compound, the resulting free alpha-tocopherol is incorporated into mixed micelles, which are formed with the aid of bile salts. These micelles facilitate the transport of alpha-tocopherol across the unstirred water layer to the brush border membrane of the intestinal enterocytes. The uptake into the enterocytes is a complex process involving several membrane proteins. Key transporters that have been identified to play a role include Scavenger Receptor Class B Type I (SR-BI), CD36, and NPC1 Like Intracellular Cholesterol Transporter 1 (NPC1L1).[3]

Chylomicron Assembly and Secretion

Once inside the enterocyte, alpha-tocopherol is packaged into large lipoprotein particles called chylomicrons, along with triglycerides, cholesterol, and other fat-soluble vitamins.[5][6][7][8] These chylomicrons are then secreted from the enterocytes into the lymphatic system, bypassing the portal circulation to the liver initially.[5][6] While chylomicron-mediated transport is the major pathway for vitamin E absorption, a secondary pathway involving high-density lipoproteins (HDL) may play a role, particularly when chylomicron assembly is impaired.[7]

The overall process from ingestion to entry into the lymphatic system is depicted below.

Caption: Intestinal processing of this compound.

Systemic Transport and Hepatic Sorting

Following its journey through the lymphatic system, alpha-tocopherol enters the systemic circulation.

Lipoprotein-Mediated Transport

Chylomicrons transport alpha-tocopherol through the bloodstream. Along the way, lipoprotein lipase (B570770) (LPL) acts on chylomicrons, hydrolyzing their triglyceride core and leading to the formation of chylomicron remnants. These remnants, still containing alpha-tocopherol, are subsequently taken up by the liver.[8] In the plasma, alpha-tocopherol is found associated with all lipoprotein fractions.[5][6]

The Role of the Liver and Alpha-Tocopherol Transfer Protein (α-TTP)

The liver is the central organ for processing and distributing vitamin E.[5] It contains the alpha-tocopherol transfer protein (α-TTP), which plays a crucial role in vitamin E homeostasis.[8] α-TTP exhibits a strong preference for the natural stereoisomer, RRR-α-tocopherol (also known as d-alpha-tocopherol).[8][9] It binds to RRR-α-tocopherol and facilitates its incorporation into nascent very-low-density lipoproteins (VLDLs).[5][6][8] These VLDLs are then secreted from the liver back into the bloodstream. Other forms of vitamin E, such as gamma-tocopherol (B30145) and the synthetic stereoisomers of alpha-tocopherol, have a lower affinity for α-TTP and are preferentially metabolized for excretion.[8][9] This selective process is responsible for the maintenance of higher plasma concentrations of RRR-α-tocopherol compared to other forms.[8]

Distribution to Tissues

From the VLDLs and their remnants (IDL) and ultimately low-density lipoproteins (LDL), alpha-tocopherol is delivered to extrahepatic tissues, including adipose tissue, skeletal muscle, and the adrenal glands.[5][6] Most of the body's alpha-tocopherol is stored in the liver, skeletal muscle, and adipose tissue.[5][6] Within cells, it is primarily located in mitochondrial and endoplasmic reticulum membranes.[5][6]

Metabolism and Excretion

Alpha-tocopherol that is not incorporated into VLDLs in the liver is targeted for catabolism.

Cytochrome P450-Mediated Catabolism

The metabolic breakdown of alpha-tocopherol is initiated in the liver by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4.[10][11] This process begins with the ω-hydroxylation of the phytyl tail of the tocopherol molecule.[10] This initial step is followed by a series of oxidation reactions, progressively shortening the side chain in a manner similar to fatty acid beta-oxidation.[10]

This catabolic cascade produces a series of water-soluble metabolites, including long-chain carboxychromanols (e.g., 13'-carboxychromanol) and ultimately the terminal, short-chain metabolite, 2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC).[10][12]

Excretion of Metabolites

The water-soluble metabolites, primarily α-CEHC, are the main forms of vitamin E eliminated from the body.[12] They are excreted predominantly in the urine.[8][12] A smaller portion of vitamin E and its metabolites are eliminated through the bile into the feces.[8][13] The rate of metabolism and excretion is higher for non-alpha-tocopherol forms and synthetic stereoisomers of alpha-tocopherol due to their lower affinity for α-TTP.[8][10]

The overall metabolic fate of alpha-tocopherol is illustrated in the pathway diagram below.

Caption: Systemic transport, hepatic sorting, and metabolism of alpha-tocopherol.

Quantitative Data and Pharmacokinetics

The bioavailability and pharmacokinetic parameters of alpha-tocopherol are subject to significant interindividual variability.[14] However, comparative studies provide valuable insights.

Table 1: Comparative Bioavailability of α-Tocopherol Forms

| Comparison | Subjects | Key Findings | Reference |

| α-Tocopherol vs. α-Tocopheryl Acetate | Healthy Humans | Bioavailability ratio of 1.0; similar absorption rates and time to maximum plasma concentration (~12 hours). | [14] |

| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Healthy Humans | Both forms are absorbed equally well (fractional absorption ~0.775). | [12] |

| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Non-smokers | Bioavailability ratio (RRR:all-rac) from AUCs was approximately 1.3:1. | [15] |

| RRR-α-Tocopheryl Acetate vs. all-rac-α-Tocopheryl Acetate | Smokers | Bioavailability ratio (RRR:all-rac) from AUCs was approximately 0.9:1. | [15] |

Table 2: Pharmacokinetic Parameters of α-Tocopherol in Dairy Cows (5,000 IU DL-α-Tocopheryl Acetate)

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| Adsorbed on Silica | 3.90 ± 0.13 | 57.5 ± 7.8 | 503.3 ± 63 |

| Microencapsulated | 3.29 ± 0.13 | 76.8 ± 8.9 | 620.25 ± 108.5 |

| Oil Form | 4.07 ± 0.19 | 73.1 ± 14.1 | 465.4 ± 38.7 |

| Data adapted from a study on Italian Friesian dairy cows following intraruminal administration.[16] |

Key Experimental Protocols

The understanding of this compound metabolism has been built upon various in vivo and in vitro experimental models. Below are generalized methodologies for key experiments.

In Vivo Bioavailability Study in Humans

-

Objective: To compare the bioavailability of different forms of alpha-tocopherol (e.g., free phenol (B47542) vs. acetate ester).

-

Subjects: Healthy, consenting adult volunteers.

-

Protocol:

-